5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

CAS No.: 107815-98-5

Cat. No.: VC5476394

Molecular Formula: C11H15N3OS

Molecular Weight: 237.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107815-98-5 |

|---|---|

| Molecular Formula | C11H15N3OS |

| Molecular Weight | 237.32 |

| IUPAC Name | 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H15N3OS/c1-4-14(5-2)11(15)9-7(3)8(6-12)10(13)16-9/h4-5,13H2,1-3H3 |

| Standard InChI Key | HNCPUGCSLAOXGJ-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)C1=C(C(=C(S1)N)C#N)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

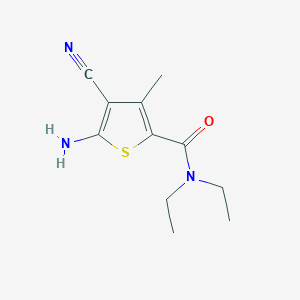

The compound’s structure centers on a thiophene ring substituted at positions 2, 3, 4, and 5 (Figure 1). Key features include:

-

Position 2: A carboxamide group () providing hydrogen-bonding capacity.

-

Position 3: A methyl group () contributing to steric bulk.

-

Position 4: A cyano group () enhancing electrophilicity.

-

Position 5: An amino group () enabling nucleophilic reactivity .

The SMILES notation \text{CCN(CC)C(=O)C1=C(C(=C(S1)N)C#N)C} underscores its planar thiophene core and substituent spatial arrangement.

Physicochemical Properties

Experimental and predicted data reveal critical properties (Table 1):

| Property | Value | Source |

|---|---|---|

| Melting Point | 133–134°C | |

| Boiling Point (Predicted) | 467.2 ± 45.0°C | |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | |

| pKa (Predicted) | -0.98 ± 0.70 | |

| Molecular Weight | 237.32 g/mol |

The low pKa suggests the amino group remains protonated under physiological conditions, influencing solubility and reactivity .

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

-

Cyano Group: Participates in nucleophilic additions and cycloadditions.

-

Amino Group: Engages in diazotization or Schiff base formation.

-

Carboxamide: Stabilizes intermediates through hydrogen bonding.

Steric hindrance from the diethyl groups may slow reactions at the carboxamide nitrogen, necessitating harsh conditions for further modifications.

Pharmacological Applications

Antiviral Activity

Recent studies evaluating peptidomimetic protease inhibitors identified thiophene carboxamides as key scaffolds. In SARS-CoV-2 and HCoV-OC43 assays, derivatives of 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide demonstrated submicromolar activity (Table 2) :

| Compound | Anti-SARS-CoV-2 EC₅₀ (μM) | Anti-HCoV-OC43 EC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) |

|---|---|---|---|

| 22c | 4.6 ± 0.5 | 0.1 ± 0.01 | >30.9 (PBM cells) |

Compound 22c, featuring this thiophene core, exhibited superior enzymatic inhibition (IC₅₀ = 165.7 nM) compared to nirmatrelvir (332.7 nM), stabilizing SARS-CoV-2 3CL protease by 13.94°C in thermal shift assays .

Mechanism of Action

The electrophilic warhead (likely the cyano group) covalently binds to Cys145 in the viral protease active site, disrupting polyprotein processing. The diethyl carboxamide enhances membrane permeability, while the methyl group optimizes steric fit within the hydrophobic S1 pocket .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume